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molecular formula C10H10OS B8638705 4-Methyl-1-(prop-2-ynylsulfinyl)benzene CAS No. 64732-18-9

4-Methyl-1-(prop-2-ynylsulfinyl)benzene

Cat. No. B8638705
M. Wt: 178.25 g/mol
InChI Key: XASFFGAZICYDSS-UHFFFAOYSA-N
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Patent
US06884896B2

Procedure details

In 445 mL of propyl acetate, was dissolved the compound obtained in Example 11 (29.7 g, 167 mmol). The resulting solution was heated at 100° C. for 1 hour. The solution was then cooled with ice to keep the internal temperature of the reaction system at 10° C. To the cooled solution, was added 22.8 mL of a 48% hydrobromic acid. The obtained mixture was allowed to stand under cooling with ice for 1 hour and 30 minutes. The aqueous layer was separated, and the organic layer was washed with 50 mL of water, dried with magnesium sulfate, vacuum concentrated and dried to obtain 35.3 g of a brown transparent oil 3-(bromomethyl)-5-methylbenzo[b]thiophene. (yield=88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
445 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:10][C:11]#[CH:12])=O)=[CH:4][CH:3]=1.[BrH:13]>C(OCCC)(=O)C>[Br:13][CH2:12][C:11]1[C:6]2[CH:7]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=2[S:8][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)CC#C
Name
Quantity
445 mL
Type
solvent
Smiles
C(C)(=O)OCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled with ice
CUSTOM
Type
CUSTOM
Details
at 10° C
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice for 1 hour and 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the organic layer was washed with 50 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate, vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C2=C(SC1)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.3 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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